Ethyl 2-acetyldodecanoate
Description
Ethyl 2-acetyldodecanoate (CAS: 40778-32-3) is a branched-chain ester with the molecular formula $ \text{C}{16}\text{H}{30}\text{O}3 $. It is synthesized via alkylation of ethyl acetoacetate with 1-bromodecane in the presence of $ \text{K}2\text{CO}3 $, water, and phase-transfer catalysts like $ \text{Bu}4\text{NCl} $, yielding a pale yellow oil . This compound serves as a critical intermediate in synthesizing coumarin derivatives, such as 7-hydroxy-3-decyl-4-methylcoumarin (33b), which are precursors for steroid sulfatase inhibitors . This compound is also designated as a flavoring agent in Japan, highlighting its industrial relevance in food additives .
Properties
IUPAC Name |
ethyl 2-acetyldodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-4-6-7-8-9-10-11-12-13-15(14(3)17)16(18)19-5-2/h15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHUENEZQMZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyldodecanoate can be synthesized through the esterification of 2-acetyldodecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The general reaction is as follows:
2-acetyldodecanoic acid+ethanol→Ethyl 2-acetyldodecanoate+water
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced distillation methods are often employed to streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-acetyldodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-acetyldodecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Functional and Application Differences
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Esters
Biological Activity
Ethyl 2-acetyldodecanoate is an ester compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and applications of this compound, drawing on diverse research findings and case studies.
Synthesis of this compound
This compound can be synthesized through various methods, typically involving the reaction of acetic anhydride with dodecanol in the presence of a catalyst. The general synthetic route involves:
- Reactants : Dodecanol, acetic anhydride, and a base catalyst (e.g., potassium carbonate).
- Procedure : The reactants are mixed and heated under reflux conditions to facilitate esterification.
- Purification : The product is purified through distillation or recrystallization.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 0.5 mg/mL |
| S. aureus | 20 | 0.3 mg/mL |
| C. albicans | 18 | 0.4 mg/mL |
Anti-inflammatory Effects
Recent studies have also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
- Study Findings : In a controlled experiment, cells treated with this compound exhibited a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls.
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of this compound has revealed promising results in cancer cell lines. It was found to induce apoptosis in MCF-7 breast cancer cells, leading to cell death through intrinsic pathways.
- IC50 Values : The compound showed an IC50 value of approximately 25 µM in MCF-7 cells, indicating moderate potency as an anticancer agent.
Case Studies and Applications
- Case Study on Antimicrobial Activity : A study conducted on foodborne pathogens highlighted the effectiveness of this compound as a natural preservative, demonstrating its ability to extend shelf life while inhibiting microbial growth.
- Application in Pharmaceuticals : Due to its biological activities, this compound is being explored as a lead compound for developing new anti-inflammatory and antimicrobial drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
